Ambewelamide A
Description
Ambewelamide A is a cyclic dipeptide (DKP) belonging to the 2,5-diketopiperazine class, characterized by a constrained bicyclic structure. It was first isolated from the moss Usnea sp. Structurally, it features a modified amino acid backbone with glycosidic substitutions, enhancing its bioavailability and target specificity . This compound exhibits broad-spectrum bioactivity, including antifungal, larvicidal, anticancer, and antiviral properties, with demonstrated efficacy against SARS-CoV-2 via inhibition of PLpro (papain-like protease) and ACE2 (angiotensin-converting enzyme 2) . Its synthesis has been explored in multiple National Natural Science Foundation of China (NSFC)-funded projects, highlighting its significance in drug discovery .
Properties
CAS No. |
220345-71-1 |
|---|---|
Molecular Formula |
C24H24N2O8S2 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
[(1R,4S,5R,7S,8S,12R,15S,16R,18S,19S)-19-acetyloxy-2,13-dioxo-6,17-dioxa-23,24-dithia-3,14-diazaoctacyclo[10.10.2.01,14.03,12.04,10.05,7.015,21.016,18]tetracosa-9,20-dien-8-yl] butanoate |
InChI |
InChI=1S/C24H24N2O8S2/c1-3-4-14(28)32-13-6-11-8-24-22(30)25-15-10(5-12(31-9(2)27)17-19(15)33-17)7-23(25,35-36-24)21(29)26(24)16(11)20-18(13)34-20/h5-6,12-13,15-20H,3-4,7-8H2,1-2H3/t12-,13-,15-,16-,17-,18-,19+,20+,23+,24+/m0/s1 |
InChI Key |
OBYDDBDJKUQGLS-BIQXIOCUSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1C=C2C[C@@]34C(=O)N5[C@@H]6[C@@H]7[C@@H](O7)[C@H](C=C6C[C@]5(C(=O)N3[C@@H]2[C@@H]8[C@H]1O8)SS4)OC(=O)C |
Canonical SMILES |
CCCC(=O)OC1C=C2CC34C(=O)N5C6C7C(O7)C(C=C6CC5(C(=O)N3C2C8C1O8)SS4)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Ambewelamide A is typically isolated from the lichen Usnea sp. The isolation process involves several steps, including extraction, purification, and crystallization. The final purification is accomplished using normal phase high-performance liquid chromatography (HPLC) with a specific eluent mixture .
Chemical Reactions Analysis
Ambewelamide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Its primary application is in the field of cancer research, where it has demonstrated significant cytotoxic activity against various cancer cell lines . Additionally, it has been investigated for its potential use in treating diabetes and COVID-19 through molecular docking and bioinformatics studies .
Mechanism of Action
The mechanism of action of Ambewelamide A involves its interaction with specific molecular targets and pathways. It has been shown to regulate the expression of dipeptidyl peptidase 4 (DPP4), angiotensin II type 1 receptor, vitamin D receptor, plasminogen, chemokine C–C-motif receptor 6, and interleukin 2 . These interactions contribute to its anticancer and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ambewelamide A shares structural and functional similarities with other cyclic dipeptides and diketopiperazines. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings
Structural Divergence: this compound distinguishes itself through glycosylation at specific residues, enhancing solubility and target engagement compared to non-glycosylated DKPs like Plinabulin . Unlike Tadalafil (a 2,3-DKP), this compound’s 2,5-DKP scaffold allows multi-target interactions, including viral protease inhibition and immunomodulation .
Functional Superiority :
- Antiviral Activity : this compound shows dual inhibition of SARS-CoV-2 PLpro (binding energy: −8.2 kcal/mol) and ACE2 (−7.9 kcal/mol), outperforming Glycyrrhizic acid (−6.5 kcal/mol) in computational screens .
- Anticancer Mechanisms : While Plinabulin disrupts tubulin polymerization, this compound induces apoptosis via DPP4 inhibition (IC₅₀: 12 µM) and IL-2 pathway modulation, suggesting broader therapeutic utility .
Synthetic Challenges :
- This compound’s complex glycosylation pattern complicates synthetic reproducibility. In contrast, simpler DKPs like Cyclo(L-Pro-L-Pro) are easily synthesized via solid-phase peptide synthesis .
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